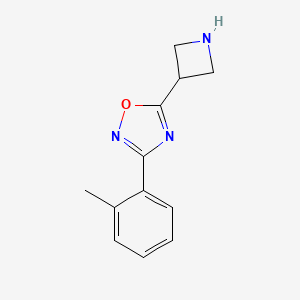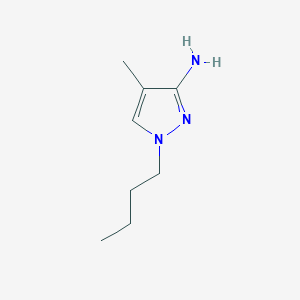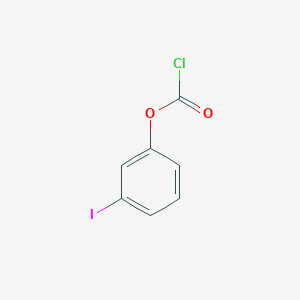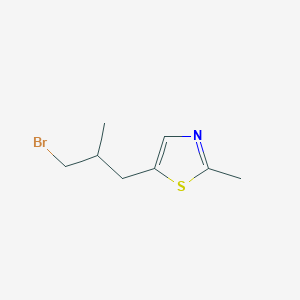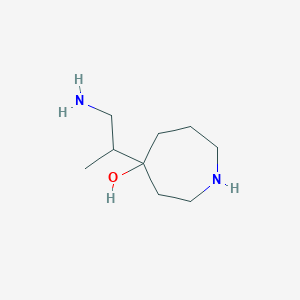
4-(1-Aminopropan-2-YL)azepan-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminopropan-2-YL)azepan-4-OL is a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-YL)azepan-4-OL can be achieved through various methods. One common approach involves the multicomponent heterocyclization of amines with electron-deficient acetylenes and 1,4-dinucleophilic reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
4-(1-Aminopropan-2-YL)azepan-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azepine derivatives.
科学的研究の応用
4-(1-Aminopropan-2-YL)azepan-4-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(1-Aminopropan-2-YL)azepan-4-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
4-(1-Aminopropan-2-YL)azepan-4-OL can be compared with other similar compounds, such as:
Azepines: Compounds with a seven-membered ring containing one nitrogen atom.
Oxazepines: Compounds with a seven-membered ring containing both oxygen and nitrogen atoms.
Thiazepines: Compounds with a seven-membered ring containing sulfur and nitrogen atoms.
The uniqueness of this compound lies in its specific structure and the presence of both an amino group and a hydroxyl group, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C9H20N2O |
|---|---|
分子量 |
172.27 g/mol |
IUPAC名 |
4-(1-aminopropan-2-yl)azepan-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-8(7-10)9(12)3-2-5-11-6-4-9/h8,11-12H,2-7,10H2,1H3 |
InChIキー |
LAVDXONQXXYDLE-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C1(CCCNCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


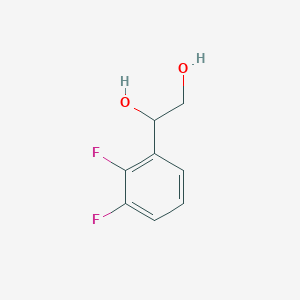
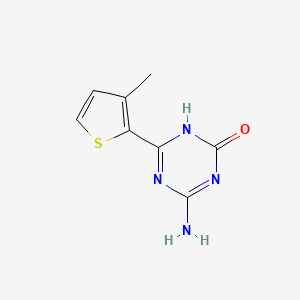
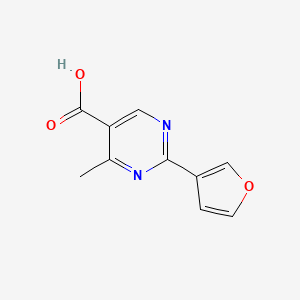

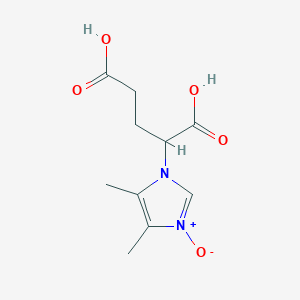
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13206407.png)
![2-[3-(Butan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13206414.png)
![[(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B13206420.png)

![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)
